

# Spectroscopic data for Methyl 2-fluoro-4-methylbenzoate

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## Compound of Interest

Compound Name: Methyl 2-fluoro-4-methylbenzoate

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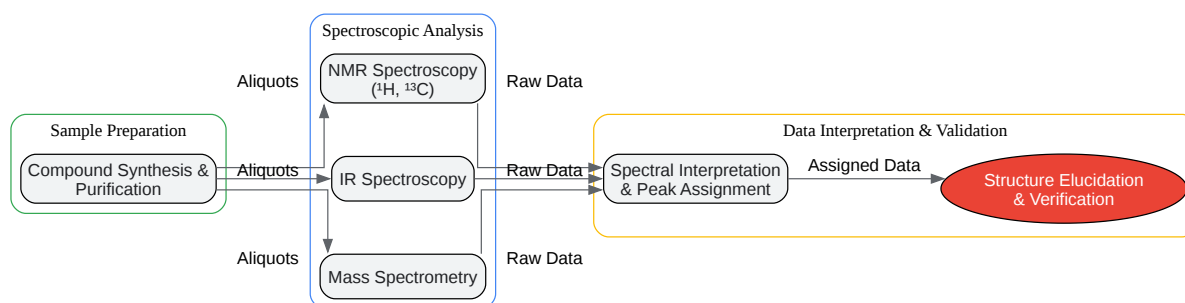
An In-Depth Technical Guide to the Spectroscopic Profile of **Methyl 2-fluoro-4-methylbenzoate**

## Introduction

**Methyl 2-fluoro-4-methylbenzoate** is an aromatic ester with applications in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals. Its chemical structure, characterized by a fluorine atom and a methyl group on the benzene ring, introduces specific electronic and steric effects that are crucial for its reactivity and final product characteristics. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **Methyl 2-fluoro-4-methylbenzoate**, leveraging foundational principles and comparative data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

## Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like **Methyl 2-fluoro-4-methylbenzoate** involves a multi-technique approach to unambiguously determine its structure. The logical workflow ensures that each analysis provides complementary information, leading to a conclusive structural assignment.



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Caption: Workflow for the spectroscopic characterization of **Methyl 2-fluoro-4-methylbenzoate**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Methyl 2-fluoro-4-methylbenzoate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide definitive information about its structure.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and ester groups, and the electron-donating nature of the methyl group. Coupling with the  $^{19}\text{F}$  nucleus will further split the signal of the adjacent proton.

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz)

Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-6	~7.85	d	1H	Proton ortho to the ester
H-5	~7.05	d	1H	Proton meta to the ester
H-3	~6.95	dd	1H	Proton ortho to fluorine
OCH <sub>3</sub>	~3.90	s	3H	Methyl ester protons
CH <sub>3</sub>	~2.40	s	3H	Aromatic methyl protons

#### Causality and Interpretation:

- H-6 (~7.85 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the ester, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-5.
- H-3 (~6.95 ppm): This proton is ortho to the highly electronegative fluorine atom. Its signal will be split into a doublet of doublets due to coupling with both H-5 and the <sup>19</sup>F nucleus. The ortho H-F coupling constant (<sup>3</sup>J<sub>HF</sub>) is typically in the range of 8-10 Hz.
- H-5 (~7.05 ppm): This proton is coupled to both H-6 and H-3, but due to the larger distance, the coupling to H-3 might be smaller. It is predicted to be a doublet.
- OCH<sub>3</sub> (~3.90 ppm): The methyl protons of the ester group are in a distinct chemical environment and appear as a sharp singlet, as there are no adjacent protons to couple with.
- CH<sub>3</sub> (~2.40 ppm): The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet upfield.

Recent studies on substituted benzoic acid esters have highlighted that <sup>1</sup>H NMR chemical shifts of substituents ortho to the ester moiety can sometimes deviate from conventional predictions,

necessitating detailed computational analysis for precise understanding.[1]

## Predicted $^{13}\text{C}$ NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz)

Label	Chemical Shift ( $\delta$ , ppm)	Assignment
C=O	~165.5	Ester carbonyl carbon
C-2	~162.0 (d, $^1\text{JCF} \approx 250$ Hz)	Carbon bearing fluorine
C-4	~142.0	Carbon bearing methyl group
C-6	~132.5	Aromatic CH
C-1	~125.0	Aromatic quaternary carbon
C-5	~124.5 (d, $^3\text{JCF} \approx 4$ Hz)	Aromatic CH
C-3	~115.0 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic CH
$\text{OCH}_3$	~52.5	Methyl ester carbon
$\text{CH}_3$	~21.5	Aromatic methyl carbon

Causality and Interpretation:

- C=O (~165.5 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.
- C-2 (~162.0 ppm): The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling ( $^1\text{JCF}$ ), resulting in a doublet. Its chemical shift is moved significantly downfield due to the electronegativity of fluorine. The presence of fluorine can cause a high field shift on adjacent carbons in some cases, but the direct attachment causes a downfield shift.[2][3]

- C-4 (~142.0 ppm): This quaternary carbon is attached to the electron-donating methyl group, influencing its chemical shift.
- Aromatic CH Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by their position relative to the three different substituents. The carbons coupled to fluorine (C-3 and C-5) will appear as doublets with smaller two-bond and three-bond C-F coupling constants, respectively.
- OCH<sub>3</sub> and CH<sub>3</sub> Carbons (~52.5 and ~21.5 ppm): These aliphatic carbons appear in the upfield region of the spectrum, as expected.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic
2960-2850	Medium	C-H Stretch	Aliphatic (CH <sub>3</sub> )
~1725	Strong	C=O Stretch	Ester
1610-1580	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Ester (asymmetric)
~1100	Strong	C-F Stretch	Aryl-Fluoride

### Causality and Interpretation:

The IR spectrum provides a molecular fingerprint. The most indicative peaks for **Methyl 2-fluoro-4-methylbenzoate** are:

- C=O Stretch ( $\sim 1725\text{ cm}^{-1}$ ): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in the ester functionality.[\[4\]](#)
- C-O Stretch ( $\sim 1250\text{ cm}^{-1}$ ): A strong band corresponding to the asymmetric C-O stretching of the ester group is also expected.
- C-F Stretch ( $\sim 1100\text{ cm}^{-1}$ ): The presence of a strong absorption in this region is characteristic of the C-F bond.
- Aromatic and Aliphatic C-H Stretches: The region between  $2850\text{--}3100\text{ cm}^{-1}$  will contain peaks corresponding to the C-H stretches of the methyl groups and the aromatic ring. Aromatic C-H stretches typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches are found just below  $3000\text{ cm}^{-1}$ .[\[5\]](#)

A comprehensive list of absorption frequencies for various functional groups can be found in standard IR spectroscopy correlation tables.[\[6\]](#)[\[7\]](#)

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

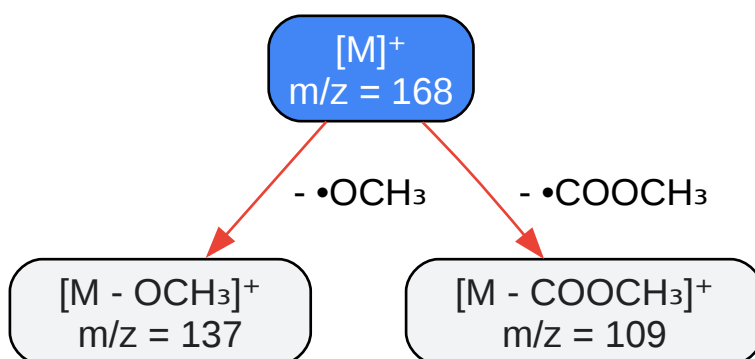
### Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity
168	$[M]^+$ (Molecular Ion)
153	$[M - \text{CH}_3]^+$
137	$[M - \text{OCH}_3]^+$
109	$[M - \text{COOCH}_3]^+$

Causality and Interpretation:

- Molecular Ion ( $[M]^+$ ,  $m/z$  168): The molecular ion peak corresponding to the molecular weight of  $C_9H_9FO_2$  should be observable. Aromatic esters generally show a prominent molecular ion peak due to the stability of the aromatic ring.[8]
- $[M - OCH_3]^+$  ( $m/z$  137): A common and often abundant fragment for methyl esters is the loss of the methoxy group ( $\bullet OCH_3$ ), resulting in a stable acylium ion. This is a result of alpha-cleavage.[8]
- $[M - COOCH_3]^+$  ( $m/z$  109): Loss of the entire carbomethoxy group as a radical is another plausible fragmentation pathway.
- $[M - CH_3]^+$  ( $m/z$  153): Loss of a methyl radical from the molecular ion, likely from the aromatic methyl group, is also possible.

The fragmentation pattern provides a roadmap to the molecule's structure. The stability of the resulting fragments dictates the relative abundance of the peaks observed in the mass spectrum.



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Caption: Predicted major fragmentation pathways for **Methyl 2-fluoro-4-methylbenzoate** in EI-MS.

## Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Accurately weigh 5-10 mg of **Methyl 2-fluoro-4-methylbenzoate** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
- **Instrument Setup:** Insert the sample into the NMR spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[9]
- **Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

## ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal preparation.[10][11]

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and the instrument itself.
- **Sample Application:** Place a small amount of the **Methyl 2-fluoro-4-methylbenzoate** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. If it is a solid, use a pressure clamp to ensure good contact.



- **Sample Scan:** Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS requires the sample to be volatile and thermally stable.[\[12\]](#)[\[13\]](#)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[14\]](#)[\[15\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of **Methyl 2-fluoro-4-methylbenzoate**. The predictive data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparative analysis, offer a robust framework for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

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